Thiol/Thione Tautomerism Produces a Distinct Hydrogen-Bond-Donor/Acceptor Profile Relative to 7-Hydroxy and 7-Chloro Analogs
The 7-thiol group in the target compound undergoes thiol–thione tautomerism (—SH ⇌ =S), generating a hydrogen-bond-donor capability (S–H) and a soft sulfur hydrogen-bond-acceptor site (=S) that are absent in the corresponding 7-hydroxy analog (2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, CAS 51596-06-6) and 7-chloro analog (7-chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine, CAS 80812-36-8) . The thione form possesses a calculated polar surface area (PSA) of 78.07 Ų, while the thiol tautomer has a distinct electronic distribution . These differences directly affect target-protein binding poses and metal-chelation potential, which cannot be replicated by the oxygen or chlorine isosteres.
| Evidence Dimension | Tautomeric state and hydrogen-bond donor/acceptor capacity |
|---|---|
| Target Compound Data | Thiol (—SH) / thione (=S) tautomeric equilibrium; PSA = 78.07 Ų (thione form); S–H acts as H-bond donor, C=S as soft H-bond acceptor |
| Comparator Or Baseline | 7-OH analog (CAS 51596-06-6): no thiol/thione tautomerism, O–H donor only; 7-Cl analog (CAS 80812-36-8): no H-bond donor capacity, halogen-bond acceptor |
| Quantified Difference | Qualitative electronic and donor/acceptor profile difference; quantitative PSA and logP divergence predicted by in silico models |
| Conditions | In silico physicochemical prediction; molecular modeling context (no experimental head-to-head data available for this specific compound) |
Why This Matters
For procurement decisions in fragment-based screening or metalloenzyme inhibitor design, the unique sulfur-based H-bond and metal-coordination profile justifies selecting the 7-thiol derivative over the 7-ol or 7-Cl analogs.
